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Compound of Interest

Compound Name: 2-Ethylthiazole-4-carboxylic acid

Cat. No.: B1326560

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 2-
Ethylthiazole-4-carboxylic acid and its corresponding ethyl ester, ethyl 2-ethylthiazole-4-
carboxylate. The structural differences between the carboxylic acid and its ethyl ester give rise
to distinct spectroscopic signatures, which are crucial for their identification and
characterization in research and development. This document summarizes their key spectral
features and outlines the experimental protocols for these analyses.

Chemical Structures

The relationship between 2-Ethylthiazole-4-carboxylic acid and its ethyl ester is a
straightforward esterification reaction, where the hydroxyl group of the carboxylic acid is
replaced by an ethoxy group.
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Caption: Chemical relationship between the acid and its ethyl ester.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for 2-
Ethylthiazole-4-carboxylic acid and ethyl 2-ethylthiazole-4-carboxylate based on
characteristic chemical shifts and absorption frequencies of their respective functional groups.
Direct experimental data for these specific compounds is limited; therefore, some values are
predicted based on data from analogous structures.

'H NMR Spectroscopy Data

Solvent: CDCIs (unless otherwise specified) Frequency: 400 MHz
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_ Ethyl 2-
2-Ethylthiazole-4- ]
) ) Ethylthiazole-4-
] carboxylic acid )
Assignment ) . carboxylate Key Differences
(Predicted Chemical ) )
] (Predicted Chemical
Shift, & ppm) _
Shift, & ppm)
Disappearance of the
-COOH ~10-13 (broad s, 1H) - highly deshielded
carboxylic acid proton.
Minor shift due to
change in the
Thiazole-H ~8.1 (s, 1H) ~8.0 (s, 1H) electron-withdrawing
nature of the C4
substituent.
Appearance of a
~4.4(q,2H,J=7.1 quartet for the
-OCH2CHs -
Hz) methylene protons of
the ethyl ester.
Minor shift of the ethyl
~3.1(q,2H,J=75 ~3.0(q,2H,J=75 )
-CH2CHs group on the thiazole
Hz) Hz) i
ring.
Appearance of a
~1.4(t,3H,J=7.1 triplet for the methyl
-OCH2CHs -
Hz) protons of the ethyl
ester.
Minor shift of the ethyl
~1.4(t,3H,J=75 ~1.3(,3H,J=75 _
-CH2CHs group on the thiazole

Hz)

Hz)

ring.

3C NMR Spectroscopy Data

Solvent: CDCIs (unless otherwise specified) Frequency: 100 MHz
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_ Ethyl 2-
2-Ethylthiazole-4- ]
) ) Ethylthiazole-4-
] carboxylic acid )
Assignment ) . carboxylate Key Differences
(Predicted Chemical ) )
] (Predicted Chemical
Shift, & ppm) _
Shift, & ppm)
The ester carbonyl
carbon is typically
C=0 (Carboxyl/Ester) ~165-185 ~160-170 found slightly upfield
compared to the
carboxylic acid.
Thiazole-C2 ~170 ~168 Minor shift.
Thiazole-C4 ~145 ~143 Minor shift.
Thiazole-C5 ~125 ~123 Minor shift.
Appearance of the
-OCH2CHs - ~61 methylene carbon of
the ethoxy group.
-CH2CHs ~25 ~25 Minimal change.
Appearance of the
-OCH2CHs - ~14 methyl carbon of the
ethoxy group.
-CH2CHs ~14 ~14 Minimal change.
IR Spectroscopy Data
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Functional Group

2-Ethylthiazole-4-
carboxylic acid
(Expected
Absorption, cm~2)[1]
[2]

**Ethyl 2-
Ethylthiazole-4-
carboxylate )
Key Differences
(Expected

Absorption, cm~?)

*%
O-H stretch 2500-3300 (very Absence of the broad
(Carboxylic Acid) broad) O-H band in the ester.
The C=0 stretch of
the ester is typically at
a higher wavenumber
C=0 stretch 1710-1760 1735-1750
than the hydrogen-
bonded carboxylic
acid.
Different C-O
1000-1300 (two stretching patterns for
C-O stretch 1210-1320 )
bands) the acid versus the
ester.
C=N stretch Generally similar for
_ ~1500-1600 ~1500-1600
(Thiazole) both compounds.
Similar C-H stretching
C-H stretch 2850-3000 2850-3000
for the ethyl group.
Mass Spectrometry Data
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_ Ethyl 2-
) 2-Ethylthiazole-4- ] )
Analysis Type . _ Ethylthiazole-4- Key Differences
carboxylic acid
carboxylate
The ethyl ester has an
Molecular Formula CesH7NO2S CsH11NO2S
additional C2Ha unit.
A difference of 28.05
Molecular Weight 157.19 g/mol 185.24 g/mol g/mol , corresponding

to the Cz2Ha unit.

Expected [M]* or
[M+H]*

m/z 157 or 158

m/z 185 or 186

The molecular ion
peak will be at a
higher m/z for the

ester.

Key Fragmentation

Loss of -OH (m/z
140), Loss of -COOH
(m/z 112)

Loss of -OCH2CHs
(m/z 140), Loss of -
COOCH2CHs (m/z
112)

The initial
fragmentation patterns
will differ based on the
C4 substituent.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of thiazole

derivatives.

General Experimental Workflow
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Caption: A generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL
of a suitable deuterated solvent (e.g., CDCls, DMSO-ds) in a clean, dry NMR tube.[3]

e 1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical
parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-5 seconds.[3]
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13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters
include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation
delay of 2-5 seconds. A larger number of scans is generally required for 13C NMR to achieve
a good signal-to-noise ratio.[3]

Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline
correction). Integrate the *H NMR signals and assign chemical shifts based on known values
for similar structures.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample with dry
potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin,
transparent disk using a hydraulic press.[4]

Acquisition: Record a background spectrum of the empty sample compartment. Place the
KBr pellet in the sample holder and acquire the sample spectrum, typically in the range of
4000-400 cm~1.[3]

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

Instrumentation: Use an electrospray ionization (ESI) or other suitable ionization technique
coupled to a mass analyzer.

Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass
spectrum over an appropriate m/z range.

Data Analysis: Identify the molecular ion peak ([M]*, [M+H]*, or [M-H]~) to confirm the
molecular weight. Analyze the fragmentation pattern to gain further structural information.

This guide provides a foundational understanding of the spectroscopic differences between 2-

Ethylthiazole-4-carboxylic acid and its ethyl ester. The provided data and protocols are
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intended to aid researchers in the identification and characterization of these and similar
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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